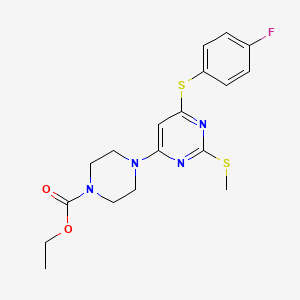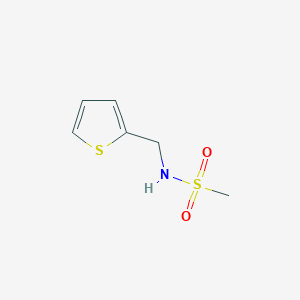![molecular formula C10H8N4O3 B3129285 4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 339020-77-8](/img/structure/B3129285.png)
4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
Descripción general
Descripción
4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a nitroaniline group attached to a methylene bridge, which is further connected to a dihydropyrazolone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 4-nitroaniline with a suitable methylene donor, such as diethylethoxymethylene malonate. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, in an alcoholic solvent like ethanol or 2-propanol. The reaction proceeds via nucleophilic vinyl substitution, where the nitroaniline attacks the methylene donor, forming the desired product after elimination of the ethoxy group .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The reaction mixture is typically acidified with hydrochloric acid and the product is purified by filtration and washing with alcohol. This method ensures a high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Condensation: The methylene bridge can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Reduction: 4-[(4-aminoanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound has shown promise as a precursor for the synthesis of quinoline derivatives, which possess antiviral, immunosuppressive, and anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, such as photoprotective agents and cognitive enhancers.
Mecanismo De Acción
The mechanism of action of 4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The compound can also participate in nucleophilic substitution reactions, leading to the formation of biologically active derivatives. These interactions can modulate various biochemical pathways, including those involved in antiviral and anticancer activities .
Comparación Con Compuestos Similares
4-[(4-nitroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:
Diethyl 2-[(4-nitroanilino)methylene]malonate: This compound is also used as a precursor in the synthesis of quinoline derivatives and shares similar synthetic routes and reaction conditions.
4-[(4-aminoanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one: This is a reduced form of the original compound and has different reactivity and applications.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in the synthesis of various biologically active compounds.
Propiedades
IUPAC Name |
4-[(4-nitrophenyl)iminomethyl]-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c15-10-7(6-12-13-10)5-11-8-1-3-9(4-2-8)14(16)17/h1-6H,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZPDDODBUDXGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=CNNC2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-pentyl-3-phenylacrylaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B3129219.png)

![Ethyl 4-[2-chloro-5-(trifluoromethyl)anilino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B3129243.png)
![Ethyl 4-[(4-bromophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B3129247.png)

![ethyl 2-[(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)sulfonyl]acetate](/img/structure/B3129261.png)
![Methyl 3-[(5-phenyl-3-isoxazolyl)methoxy]-2-thiophenecarboxylate](/img/structure/B3129263.png)
![Methyl 4-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B3129268.png)
![N-(4-chlorophenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3129279.png)
![methyl 3-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate](/img/structure/B3129293.png)
![N,1-dimethyl-6-[4-(methylsulfonyl)piperazino]-3,5-dinitro-1,4-dihydro-2-pyridinamine](/img/structure/B3129297.png)
![5-(trifluoromethyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3129308.png)
